molecular formula C11H20N2O3 B1611808 Tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate CAS No. 945953-41-3

Tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate

Cat. No. B1611808
Key on ui cas rn: 945953-41-3
M. Wt: 228.29 g/mol
InChI Key: KGXKHDJWDRHJSH-UHFFFAOYSA-N
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Patent
US09249145B2

Procedure details

Oxalyl chloride (3.6 mL, 0.0425 mol) was dissolved in DCM (87 mL) at −78° C. Dimethyl sulfoxide (6.58 mL, 0.0927 mol) was added and the solution was held at −78° C. for 10 min. To the resultant mixture was added a solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (from Oakwood, 8.90 g, 0.0386 mol) in DCM (44 mL) over 15 min. The reaction was stirred at −78° C. for 1 h, then triethylamine (26.9 mL, 0.193 mol) was added. The mixture was warmed to RT over 30 minutes and then stirred at RT for another 30 min. The mixture was diluted with DCM, washed with water (2×), brine (1×), dried over sodium sulfate, and concentrated. The crude product (8.10 g, 91.8%) was used directly in next step without further purification. 1H NMR (400 MHz, CDCl3): δ 9.70 (1H, s), 3.48 (4H, m), 3.19 (2H, s), 2.47 (4H, m), 1.45 (9H, s) ppm.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Quantity
6.58 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.9 g
Type
reactant
Reaction Step Three
Name
Quantity
44 mL
Type
solvent
Reaction Step Three
Quantity
26.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1.C(N(CC)CC)C>C(Cl)Cl>[O:11]=[CH:12][CH2:13][N:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
87 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.58 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.9 g
Type
reactant
Smiles
OCCN1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
44 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
26.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to RT over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at RT for another 30 min
Duration
30 min
WASH
Type
WASH
Details
washed with water (2×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product (8.10 g, 91.8%) was used directly in next step without further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
O=CCN1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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